N-(4-bromophenyl)-4-isopropoxybenzamide
Description
N-(4-Bromophenyl)-4-isopropoxybenzamide is a benzamide derivative featuring a 4-bromophenyl group attached to the amide nitrogen and a 4-isopropoxy substituent on the benzene ring. The bromine atom at the para position of the phenyl group may enhance hydrophobic interactions or participate in halogen bonding, while the isopropoxy group introduces steric bulk and modulates solubility .
Properties
Molecular Formula |
C16H16BrNO2 |
|---|---|
Molecular Weight |
334.21g/mol |
IUPAC Name |
N-(4-bromophenyl)-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C16H16BrNO2/c1-11(2)20-15-9-3-12(4-10-15)16(19)18-14-7-5-13(17)6-8-14/h3-11H,1-2H3,(H,18,19) |
InChI Key |
WDEDOHGLFMLSEF-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Br |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural Analogues
N-(2-Nitrophenyl)-4-bromo-benzamide ()
- Substituents : 4-bromo and 2-nitro groups.
- Structural Insights: The asymmetric unit contains two molecules (A and B), with intermolecular hydrogen bonds (N–H···O) stabilizing the crystal lattice.
- Synthesis : Traditional amidation using 2-nitroaniline and 4-bromobenzoyl chloride.
N-(4-Bromophenyl)-4-(4-methoxybenzamido)benzamide ()
- Substituents : Dual benzamido groups with 4-methoxy and 4-bromophenyl moieties.
- Functional Role: The methoxy group enhances electron-donating capacity, contrasting with the isopropoxy group’s steric effects. This compound was synthesized via reaction of 4-amino-N-(4-bromophenyl)benzamide with 4-methoxybenzoyl chloride in THF/pyridine .
Functional Analogues
N-(4-Bromophenyl)maleimide Derivatives ()
- Activity: Maleimides like N-(4-bromophenyl)maleimide (IC₅₀ = 4.37 μM) inhibit monoacylglycerol lipase (MGL).
- Contrast with Benzamides : Unlike benzamides, maleimides feature a reactive α,β-unsaturated carbonyl, enabling covalent binding to cysteine residues.
K22 Antiviral Compound ()
Substituent Effects on Properties
- Electron-Donating vs. Withdrawing Groups: Methoxy (electron-donating): Increases solubility in polar solvents. Nitro (electron-withdrawing): Reduces basicity of the amide nitrogen.
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